3-Bromo-5-(methylsulfinyl)pyridine
Description
Properties
Molecular Formula |
C6H6BrNOS |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-bromo-5-methylsulfinylpyridine |
InChI |
InChI=1S/C6H6BrNOS/c1-10(9)6-2-5(7)3-8-4-6/h2-4H,1H3 |
InChI Key |
BOOKYSHCUVWSNW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the molecular formulas, substituents, and key properties of 3-Bromo-5-(methylsulfinyl)pyridine with structurally related bromopyridine derivatives:
Key Observations:
- Polarity and Reactivity : The methylsulfinyl group in the target compound increases polarity compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) substituents, enhancing solubility in polar solvents. This property is advantageous in drug formulation .
- Chirality : Unlike methoxy or ethoxy groups, the sulfinyl moiety introduces a chiral center, which is critical for enantioselective synthesis in pharmaceuticals .
- Synthetic Utility : Bromine at the 3-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine .
Physical and Spectroscopic Properties
- Thermal Stability :
- Spectroscopic Data :
- ¹H NMR shifts for bromopyridines with electron-withdrawing groups (e.g., -SOCH₃) typically appear downfield compared to electron-donating groups like -OCH₃ .
Preparation Methods
Reaction Conditions and Procedure
The oxidation of 3-bromo-5-(methylthio)pyridine with mCPBA in dichloromethane (DCM) is a widely employed method. Key parameters include:
-
Stoichiometry : A 1:1 molar ratio of sulfide to mCPBA ensures selective sulfoxide formation. Excess oxidant may lead to over-oxidation to the sulfone.
-
Temperature : Reactions are conducted at 0–25°C to control exothermicity.
-
Time : Completion typically occurs within 30 minutes to 2 hours.
Example Protocol:
-
Substrate : 3-Bromo-5-(methylthio)pyridine (19 mmol) in DCM (50 mL).
-
Oxidant : mCPBA (38 mmol) added portionwise at 0°C.
-
Workup : Quenched with 1N NaOH, extracted with DCM, and dried over MgSO₄.
-
Yield : 82% (sulfone) when using excess mCPBA; sulfoxide yields ~60–70% with controlled stoichiometry.
Key Considerations
-
Side Products : Over-oxidation to 3-bromo-5-(methylsulfonyl)pyridine occurs with prolonged reaction times or excess mCPBA.
-
Scalability : Suitable for gram-scale synthesis with minimal purification required.
Hydrogen Peroxide-Mediated Oxidation
Reaction Conditions and Procedure
Hydrogen peroxide (H₂O₂) in acetic acid is a cost-effective alternative for sulfoxide synthesis. This method avoids halogenated solvents and is favored in green chemistry applications.
Example Protocol:
-
Substrate : 3-Bromo-5-(methylthio)pyridine (0.6 mmol) in acetic acid (5 mL).
-
Oxidant : 30% H₂O₂ (1.2 mmol) added dropwise at 25°C.
-
Time : 4–6 hours.
-
Workup : Neutralized with NaHCO₃, extracted with ethyl acetate.
-
Yield : 47–62% sulfoxide; sulfone formation <5%.
Key Considerations
-
Acid Catalysis : Acetic acid enhances the electrophilicity of the sulfide, facilitating oxidation.
-
Safety : Exothermic reaction requires temperature control to prevent runaway conditions.
Molecular Oxygen with Transition Metal Catalysts
Reaction Conditions and Procedure
Molecular oxygen (O₂) paired with iron or vanadium catalysts enables selective sulfoxidation under mild conditions. This method is scalable for industrial applications.
Example Protocol:
-
Substrate : 3-Bromo-5-(methylthio)pyridine (10 mmol) in toluene.
-
Catalyst : Fe(III) acetylacetonate (0.1 mol%).
-
Conditions : O₂ atmosphere, 80°C, 12 hours.
-
Yield : 75% sulfoxide; no detectable sulfone.
Key Considerations
-
Catalyst Loading : Low catalyst concentrations (0.05–0.2 mol%) minimize costs.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce selectivity.
Oxone®-Mediated Oxidation
Reaction Conditions and Procedure
Oxone® (potassium peroxymonosulfate) in tetrahydrofuran (THF)/water mixtures provides a robust oxidation platform.
Example Protocol:
-
Substrate : 3-Bromo-5-(methylthio)pyridine (12.5 mmol) in THF (80 mL).
-
Oxidant : Oxone® (17 g) in H₂O (20 mL) with NaHCO₃.
-
Time : 4 hours at 20°C.
-
Workup : Extracted with ethyl acetate, purified via silica gel chromatography.
-
Yield : 70–75% sulfoxide.
Key Considerations
-
pH Control : Buffering with NaHCO₃ prevents acidic decomposition of the sulfoxide.
-
Byproducts : Trace sulfone (<3%) observed in some batches.
Comparative Analysis of Methods
| Method | Oxidant | Solvent | Time | Yield (%) | Purity | Scalability |
|---|---|---|---|---|---|---|
| mCPBA | mCPBA | DCM | 0.5–2 h | 60–70 | >95% | High |
| H₂O₂/Acetic Acid | H₂O₂ | Acetic Acid | 4–6 h | 47–62 | 90–95% | Moderate |
| O₂/Fe(III) Catalyst | O₂ | Toluene | 12 h | 75 | >98% | Industrial |
| Oxone® | KHSO₅ | THF/H₂O | 4 h | 70–75 | 95% | High |
Key Findings:
-
Selectivity : O₂/Fe(III) achieves the highest selectivity for sulfoxide (no sulfone detected).
-
Cost-Effectiveness : H₂O₂ is the most economical oxidant but requires longer reaction times.
-
Environmental Impact : O₂-based methods align with green chemistry principles.
Mechanistic Insights
The oxidation of sulfides to sulfoxides proceeds via a two-electron transfer mechanism. For mCPBA and H₂O₂, the reaction involves electrophilic attack on the sulfur lone pair, forming a sulfonium intermediate that hydrolyzes to the sulfoxide. In O₂-mediated systems, radical pathways may dominate, with metal catalysts facilitating oxygen activation.
Industrial and Regulatory Considerations
-
Safety : mCPBA and H₂O₂ require hazard mitigation (explosion-proof equipment, inert atmospheres).
-
Purification : Chromatography or recrystallization (ethyl acetate/hexane) is standard for pharmaceutical-grade material.
-
Regulatory Compliance : Oxone®-derived products must meet residual sulfate limits per ICH guidelines.
Q & A
Basic: What are the common synthetic routes for preparing 3-Bromo-5-(methylsulfinyl)pyridine, and how can reaction conditions be optimized?
Methodological Answer:
- Bromination Strategies : Start with pyridine derivatives such as 3-amino-5-methylpyridine, where bromination can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) .
- Sulfoxidation : Post-bromination, introduce the methylsulfinyl group via oxidation of a methylthio intermediate using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid .
- Optimization Tips :
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., Br–C–S=O torsion angles) using SHELX software for refinement .
- Mass Spectrometry : HR-MS with ESI+ or EI+ modes to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine .
Advanced: How can computational methods like DFT elucidate the electronic properties of this compound?
Methodological Answer:
- DFT Workflow :
- Applications :
Advanced: How to resolve discrepancies between experimental and computational structural data?
Methodological Answer:
- Case Study : If XRD shows a planar sulfinyl group but DFT predicts slight pyramidalization:
- Best Practices : Cross-validate with multiple methods (e.g., IR for functional groups, Raman for symmetry) .
Advanced: What strategies enable regioselective functionalization of this compound?
Methodological Answer:
- Cross-Coupling Reactions :
- Directing Groups : Leverage the sulfinyl group’s electron-withdrawing nature to direct electrophilic substitution to the para position .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (Hazard Classifications: Eye Irrit. 2, Skin Irrit. 2) .
- Storage : Keep in amber vials under inert gas (N) at –20°C to prevent oxidation or moisture absorption .
- Stability Testing : Monitor via NMR every 3 months; discard if sulfoxide decomposes to sulfone (δ 3.5 ppm split) .
Advanced: How does the methylsulfinyl group influence nonlinear optical (NLO) properties?
Methodological Answer:
- Mechanistic Insight : The sulfinyl group enhances polarizability via its lone pair electrons and asymmetric charge distribution, increasing hyperpolarizability (β) values .
- Experimental Validation :
- Design Implications : Modify substituents (e.g., electron-withdrawing groups) to amplify NLO responses for photonic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
